4-(biphenyl-4-yl)-N-(2-ethoxyphenyl)-4-oxobutanamide
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Overview
Description
4-(biphenyl-4-yl)-N-(2-ethoxyphenyl)-4-oxobutanamide is an organic compound with a complex structure, featuring a biphenyl group and an ethoxyphenyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(biphenyl-4-yl)-N-(2-ethoxyphenyl)-4-oxobutanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl-4-yl Intermediate: This step involves the coupling of two phenyl groups to form the biphenyl structure.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a substitution reaction, often using ethoxybenzene as a starting material.
Formation of the Butanamide Backbone: The final step involves the formation of the butanamide structure through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(biphenyl-4-yl)-N-(2-ethoxyphenyl)-4-oxobutanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The biphenyl and ethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(biphenyl-4-yl)-N-(2-ethoxyphenyl)-4-oxobutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 4-(biphenyl-4-yl)-N-(2-ethoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(biphenyl-4-yl)-N-(2-methoxyphenyl)-4-oxobutanamide
- 4-(biphenyl-4-yl)-N-(2-chlorophenyl)-4-oxobutanamide
- 4-(biphenyl-4-yl)-N-(2-fluorophenyl)-4-oxobutanamide
Uniqueness
4-(biphenyl-4-yl)-N-(2-ethoxyphenyl)-4-oxobutanamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-oxo-4-(4-phenylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-2-28-23-11-7-6-10-21(23)25-24(27)17-16-22(26)20-14-12-19(13-15-20)18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGDODFROUJLRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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